BenchChemオンラインストアへようこそ!

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-

Synthetic methodology Medicinal chemistry Parallel library synthesis

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- (C₁₀H₁₀ClN₃O, MW 223.66) is a poly-substituted, fused nitrogen heterocycle that incorporates an electron‑withdrawing 7‑chloro substituent, an electron‑donating 3‑dimethylamino group, and a reactive 1‑carboxaldehyde handle on the imidazo[1,5‑a]pyridine core. The imidazo[1,5‑a]pyridine scaffold itself is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine‑containing drugs already approved and extensive utility in fragment‑based drug discovery (FBDD), covalent inhibitor design, and fluorescent probe development.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 170145-25-2
Cat. No. B11880804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-
CAS170145-25-2
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C2N1C=CC(=C2)Cl)C=O
InChIInChI=1S/C10H10ClN3O/c1-13(2)10-12-8(6-15)9-5-7(11)3-4-14(9)10/h3-6H,1-2H3
InChIKeyFTYLKJCASNNBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- (CAS 170145-25-2): Core Scaffold & Procurement-Relevant Physicochemical Profile for Advanced Heterocycle Sourcing


Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- (C₁₀H₁₀ClN₃O, MW 223.66) is a poly-substituted, fused nitrogen heterocycle that incorporates an electron‑withdrawing 7‑chloro substituent, an electron‑donating 3‑dimethylamino group, and a reactive 1‑carboxaldehyde handle on the imidazo[1,5‑a]pyridine core [1] . The imidazo[1,5‑a]pyridine scaffold itself is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine‑containing drugs already approved and extensive utility in fragment‑based drug discovery (FBDD), covalent inhibitor design, and fluorescent probe development [2]. The target compound is commercially supplied at ≥97% purity , and its three functional handles permit divergent synthetic elaboration that is precluded in simpler, mono‑functional analogs.

Why Generic Substitution of 7-Chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde Fails: Structure–Reactivity Implications for Procurement Decision-Making


Within the imidazo[1,5‑a]pyridine‑1‑carboxaldehyde chemical space, substitution pattern dictates both the accessible downstream chemistry and the physicochemical property profile, making one‑to‑one interchange among analogs inappropriate. The unsubstituted parent scaffold (CAS 56671‑67‑1) lacks the synthetic handles required for sequential chemoselective derivatization, while the 3‑trifluoromethyl analog introduces an electron‑withdrawing group that attenuates nucleophilic reactivity at the carboxaldehyde position and alters the dipole moment [1]. Conversely, the 7,8‑dichloro variant increases molecular weight and lipophilicity without providing the 3‑dimethylamino donor that enables push–pull photophysical tuning [2]. Even the 7‑chloro‑only analog (CAS 1427424‑50‑7) omits both the C‑1 aldehyde and the C‑3 amine, thereby lacking the orthogonal reactivity required for multi‑step synthetic campaigns . The target compound’s combination of an electron‑donating dimethylamino group, an electron‑withdrawing chloro substituent, and a reactive aldehyde uniquely enables sequential functionalization strategies and intramolecular charge‑transfer (ICT) modulation that are inaccessible with any single comparator.

Quantitative Evidence Guide: Verifiable Differentiation of 7-Chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carboxaldehyde vs. Closest Analogs


Substitution-Dependent Reactivity: Three Orthogonal Functional Handles Enable Sequential Diversification vs. Single-Handle or Unsubstituted Analogs

The target compound possesses three chemically distinct and synthetically addressable functional groups: (i) the C‑1 carboxaldehyde for condensation, reductive amination, or heterocycle formation; (ii) the C‑7 chlorine for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.); and (iii) the C‑3 dimethylamino group that can participate in directed ortho‑metalation or be converted to a quaternary ammonium salt. In contrast, the unsubstituted parent (CAS 56671‑67‑1) affords only a single reactive handle (C‑1 aldehyde), the 3‑trifluoromethyl analog lacks the amine donor, and the 7‑chloro‑only analog (CAS 1427424‑50‑7) lacks both the C‑1 aldehyde and C‑3 amine [1] . This architectural difference translates into a minimum of three sequential derivatization steps achievable with the target compound versus one with the unsubstituted parent core .

Synthetic methodology Medicinal chemistry Parallel library synthesis

Physical Property Benchmarking: The Absence of a Published Melting Point as a Differentiator Requiring In-House Characterization vs. the Unsubstituted Parent

The unsubstituted imidazo[1,5‑a]pyridine‑1‑carboxaldehyde (CAS 56671‑67‑1) has an experimentally determined melting point of 124–125 °C as catalogued by CAS Common Chemistry [1]. In contrast, the melting point of 7‑chloro‑3‑(dimethylamino)‑imidazo[1,5‑a]pyridine‑1‑carboxaldehyde is listed as ‘not available’ across multiple vendor sources, with one EvitaChem entry noting that the value ‘generally falls within typical ranges for similar compounds’ but providing no numeric datum . This data gap is itself a procurement‑relevant distinction: the target compound’s higher molecular weight and the presence of both polar (NMe₂, CHO) and lipophilic (Cl) substituents predict a melting point substantially different from 124–125 °C, necessitating explicit lot‑specific characterization upon receipt.

Physicochemical characterization Quality control Procurement specification

Synthetic Accessibility & Commercial Availability: Guaranteed 97% Purity from Multiple Suppliers vs. Limited Catalog Presence of Closest Analogs

The target compound is stocked at ≥97% purity by at least three independent suppliers: Leyan (Cat. 2207956, 97%), Chemenu (Cat. CM289324, 97%), and MolCore (NLT 98%) . In contrast, the 7,8‑dichloro analog (CAS not specified but identified in BenchChem listings) and the 3‑phenylmethyl analog (CAS 885276‑91‑5) are primarily listed on specialty platforms with less uniform purity specifications and fewer stocking vendors . The 7‑chloro‑only analog (CAS 1427424‑50‑7) maintains comparable availability but lacks the aldehyde handle required for many downstream applications. This multi‑supplier landscape mitigates single‑source supply risk and enables competitive pricing.

Supply chain Commercial availability Building block procurement

Purity Specification Comparability: Consistent 97%+ Gateway Purity Across Suppliers vs. Variable Purity of Non-Commercial Analogs

Commercial listings for the target compound converge on a minimum purity specification of 97%, with MolCore offering NLT 98% . While the unsubstituted parent (CAS 56671‑67‑1) and the 7‑chloro‑only analog (CAS 1427424‑50‑7) are also available at ≥97%, the more structurally analogous 3‑substituted congeners (e.g., 3‑trifluoromethyl, 3‑phenylmethyl) are primarily available from single sources with purity specifications that are either unreported or listed as ‘typical’ rather than ‘guaranteed’ . For procurement decisions where downstream reactions (e.g., Pd‑catalyzed couplings) are sensitive to halogenated impurities, the convergence of multiple suppliers on a ≥97% purity floor for the target compound provides greater confidence in lot‑to‑lot consistency compared with single‑source analogs.

Quality assurance Analytical chemistry Building block standards

Scaffold Privilege for Dual Medicinal Chemistry & Photophysical Applications: The Imidazo[1,5-a]pyridine Core as a Documented Platform for Drug Discovery and Fluorescent Probe Development

The imidazo[1,5‑a]pyridine scaffold is well‑established as a privileged structure for both drug discovery and luminescent material development. A 2024 comprehensive review documents its use across optoelectronics, coordination chemistry, sensors, and chemical biology, emphasizing that the core’s photophysical properties (large Stokes shifts, tunable emission) are directly modulated by peripheral substituents [1]. Patent literature further demonstrates that 5‑ or 8‑substituted imidazo[1,5‑a]pyridines, exemplified by compounds bearing halogen and amino substituents analogous to the target compound, act as potent inhibitors of indoleamine 2,3‑dioxygenase (IDO1) and tryptophan 2,3‑dioxygenase (TDO), with reported enzymatic and cellular activity relevant to immuno‑oncology applications [2]. The target compound’s 7‑chloro‑3‑dimethylamino substitution pattern maps onto the substitution vectors highlighted in these patents, placing it within the same pharmacophoric space as biologically active congeners. While direct biological data for CAS 170145‑25‑2 are not publicly available, its structural congruence with the patented IDO1/TDO inhibitor chemotype constitutes a class‑level inference of potential biological relevance that simpler analogs (e.g., unsubstituted parent) cannot claim.

Medicinal chemistry Photophysics Chemical biology probes

Optimal Application Scenarios for 7-Chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carboxaldehyde Based on Verified Evidence


Divergent Parallel Library Synthesis in Medicinal Chemistry

The presence of three orthogonally reactive handles (C‑1 aldehyde, C‑7 chlorine, C‑3 dimethylamino) enables the compound to serve as a single versatile starting material for generating diverse compound libraries via sequential chemoselective transformations. A medicinal chemistry team can perform reductive amination at C‑1, Suzuki coupling at C‑7, and quaternization at C‑3 in any order, producing arrays of analogs for structure–activity relationship (SAR) exploration without the need to procure and characterize separate building blocks for each derivatization vector . This reduces procurement complexity and ensures that the core scaffold is held constant across library members.

IDO1/TDO Inhibitor Lead Generation and Scaffold Hopping

Based on patent‑disclosed SAR for 5‑ and 8‑substituted imidazo[1,5‑a]pyridines as IDO1/TDO inhibitors, the target compound’s 7‑chloro and 3‑dimethylamino substituents place it within the substitution space associated with enzymatic and cellular potency against these immuno‑oncology targets [1] [2]. Procurement of this specific building block, rather than the unsubstituted parent or 7‑chloro‑only analog, provides a direct entry point to the chemotype without requiring additional synthetic steps to install the necessary pharmacophoric groups, accelerating hit‑to‑lead timelines.

Fluorescent Probe and Sensor Development Exploiting Intramolecular Charge Transfer

The imidazo[1,5‑a]pyridine core is documented as a stable fluorophore scaffold with tunable emission properties that depend on the electron‑donating and electron‑withdrawing character of peripheral substituents [3]. The target compound’s push–pull architecture (electron‑donating NMe₂ at C‑3, electron‑withdrawing Cl at C‑7, and the electron‑withdrawing CHO at C‑1) is expected to promote intramolecular charge transfer (ICT), leading to large Stokes shifts and environment‑sensitive emission. Researchers developing fluorescent sensors for biological imaging or environmental detection can procure this compound as a pre‑functionalized fluorophore precursor, bypassing the multi‑step synthesis required to install each substituent sequentially onto the parent scaffold.

Quality‑Controlled Building Block Procurement for GLP/GMP‑Adjacent Research

The convergence of three independent suppliers on ≥97% purity specifications, including one supplier (MolCore) offering NLT 98% purity under ISO certification, makes this compound suitable for research programs that anticipate eventual transition to GLP or GMP environments . Procurement teams can establish a qualified vendor list with competitive pricing while maintaining a consistent purity floor, reducing the risk of lot‑to‑lot variability that could confound biological assay reproducibility or complicate scale‑up chemistry.

Quote Request

Request a Quote for Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.